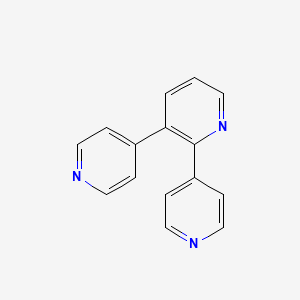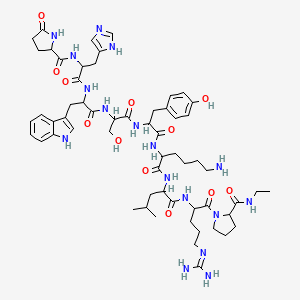
LHRH, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, is a synthetic analog of luteinizing hormone-releasing hormone. This compound is designed to mimic the natural hormone’s function, which is crucial in regulating the reproductive system by stimulating the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers, which streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the removal of any impurities or incomplete sequences .
Analyse Des Réactions Chimiques
Types of Reactions
Luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution Reagents: Specific amino acid derivatives with protecting groups.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation of methionine residues can lead to methionine sulfoxide, affecting the peptide’s function .
Applications De Recherche Scientifique
Luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its potential therapeutic applications.
Medicine: Explored as a treatment for hormone-dependent conditions such as prostate cancer, breast cancer, and endometriosis.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The compound exerts its effects by binding to luteinizing hormone-releasing hormone receptors on pituitary gonadotropes. This binding stimulates the release of follicle-stimulating hormone and luteinizing hormone, which regulate steroidogenesis and gamete maturation in the gonads. The molecular targets include the luteinizing hormone-releasing hormone receptor and downstream signaling pathways involving cyclic AMP and protein kinase A .
Comparaison Avec Des Composés Similaires
Similar Compounds
Luteinizing hormone-releasing hormone analogs: These include other synthetic peptides designed to mimic the natural hormone’s function.
Gonadotropin-releasing hormone analogs: Similar in structure and function but may have different amino acid sequences or modifications
Uniqueness
Luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, is unique due to its specific modifications, which enhance its stability and biological activity compared to other analogs. These modifications allow for targeted therapeutic applications and improved efficacy in clinical settings .
Propriétés
Formule moléculaire |
C59H85N17O12 |
|---|---|
Poids moléculaire |
1224.4 g/mol |
Nom IUPAC |
N-[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H85N17O12/c1-4-64-57(87)48-15-10-24-76(48)58(88)42(14-9-23-65-59(61)62)70-52(82)43(25-33(2)3)71-50(80)40(13-7-8-22-60)69-53(83)44(26-34-16-18-37(78)19-17-34)72-56(86)47(31-77)75-54(84)45(27-35-29-66-39-12-6-5-11-38(35)39)73-55(85)46(28-36-30-63-32-67-36)74-51(81)41-20-21-49(79)68-41/h5-6,11-12,16-19,29-30,32-33,40-48,66,77-78H,4,7-10,13-15,20-28,31,60H2,1-3H3,(H,63,67)(H,64,87)(H,68,79)(H,69,83)(H,70,82)(H,71,80)(H,72,86)(H,73,85)(H,74,81)(H,75,84)(H4,61,62,65) |
Clé InChI |
RPPRQHFDPOJNAN-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


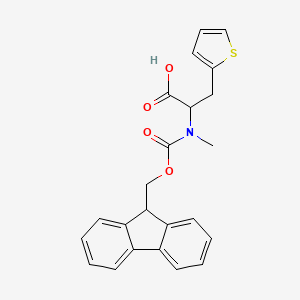
![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)
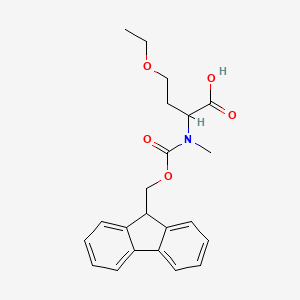

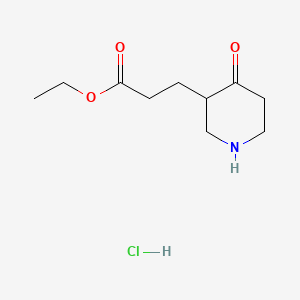
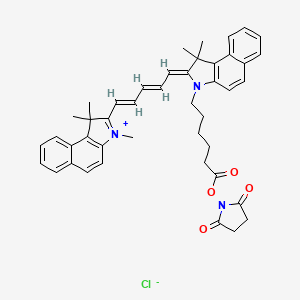
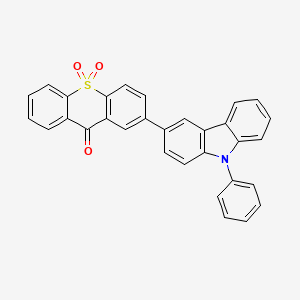
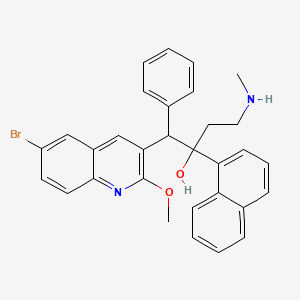
![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)
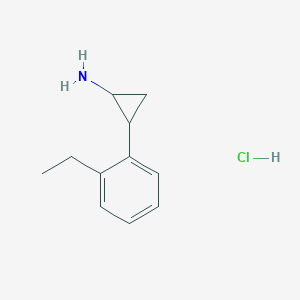
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
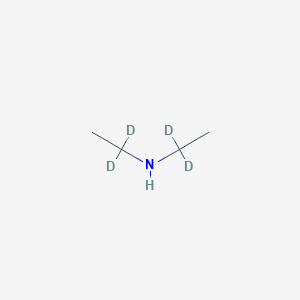
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
